REACTION_CXSMILES
|
[F:1][C:2]1([F:14])[C:4]2([CH2:7][C:6]([CH3:13])([C:8]([O:10]CC)=[O:9])[CH2:5]2)[CH2:3]1.[OH-].[Na+]>C1COCC1.O>[F:1][C:2]1([F:14])[C:4]2([CH2:5][C:6]([CH3:13])([C:8]([OH:10])=[O:9])[CH2:7]2)[CH2:3]1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed from the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×10 mL) The combined organic layer
|
Type
|
WASH
|
Details
|
was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |